molecular formula C18H20IN3S B2713702 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052413-09-8

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2713702
CAS No.: 1052413-09-8
M. Wt: 437.34
InChI Key: KFADHNDERBTUCG-UHFFFAOYSA-N
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Description

The 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a specialized chemical building block designed for medicinal chemistry and oncology research. This compound belongs to a class of N-benzyl indole derivatives that have demonstrated significant potential in anti-cancer drug discovery. Structural analogs featuring the N-benzyl indole scaffold have shown potent anti-proliferative activity against a diverse panel of human tumor cell lines, including ovarian, renal, and breast cancers, with some compounds exhibiting growth inhibition (GI50) in the low nanomolar range . The core indole structure is a privileged scaffold in medicinal chemistry, and its substitution with a 2,5-dimethylbenzyl group and a carbamimidothioate functionality is designed to modulate its bioactivity and physicochemical properties. Researchers are investigating such compounds for their potential to disrupt key pathways in cellular proliferation. The hydroiodide salt form enhances the compound's stability and solubility, making it suitable for various in vitro assay systems. This reagent is intended for use in the synthesis of novel hybrid molecules and for probing structure-activity relationships (SAR) to develop new therapeutic candidates for a variety of solid tumors . It is distributed exclusively for use in laboratory research.

Properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S.HI/c1-12-7-8-13(2)14(9-12)10-21-11-17(22-18(19)20)15-5-3-4-6-16(15)21;/h3-9,11H,10H2,1-2H3,(H3,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFADHNDERBTUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves a multi-step process. One common method starts with the preparation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The carbamimidothioate group may also play a role in binding to specific targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of indole-based imidothiocarbamate salts. Key structural analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight TPSA<sup>a</sup> Key Differences
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide Benzyl C16H16IN3S 409.3 80.1 No methyl groups on benzyl
1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide 4-Chlorobenzyl C16H15ClIN3S 443.7 80.1 Chlorine substituent increases electronegativity
Target compound 2,5-Dimethylbenzyl C17H18IN3S* ~423.3* ~75.0* Methyl groups enhance lipophilicity and steric bulk

<sup>a</sup>Topological Polar Surface Area (TPSA, Ų). *Calculated based on structural analogs .

Key Observations :

  • Electronic Effects : Methyl groups are electron-donating, contrasting with the electron-withdrawing chlorine in the 4-chlorobenzyl analog. This may influence receptor-binding interactions .
  • Steric Hindrance : The ortho-methyl groups in the target compound could restrict rotational freedom, affecting conformational stability .

Pharmacological Implications

  • Serotonin Receptor Modulation : Indole derivatives often interact with 5-HT receptors. The dimethylbenzyl group may enhance CNS penetration compared to polar chlorobenzyl analogs .
  • Metabolic Stability : Methyl groups could reduce oxidative metabolism compared to halogenated analogs, prolonging half-life .

Biological Activity

1-(2,5-Dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immunomodulation. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular structure:

  • Molecular Formula : C14H17N3S·HI
  • Molecular Weight : 360.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Studies indicate that the compound can modulate IDO activity, which plays a crucial role in immune response regulation and tumor microenvironment modulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .
  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is significant for conditions related to melanin production. This inhibition is dose-dependent and may have implications in skin-related disorders and cosmetic applications .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays :
    • The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, an IC50 value was determined using HeLa and U87 cell lines, showing significant selectivity towards cancerous cells over normal human fibroblasts .
  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, revealing promising results that suggest potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activity Assays

Assay TypeCell Line/TargetIC50 Value (µM)Notes
CytotoxicityHeLa97.1 ± 13.2Selective cytotoxicity observed
CytotoxicityU8793.7 ± 5.2Comparable to positive control (CPT)
Enzyme InhibitionAcetylcholinesterase0.050 ± 0.001Higher potency than standard drugs
Enzyme InhibitionButyrylcholinesterase0.080 ± 0.001Significant inhibitory potential

Case Studies

  • Cancer Treatment : A recent study highlighted the effectiveness of the compound in enhancing the efficacy of traditional chemotherapy agents when used in combination therapies. This combination led to improved survival rates in murine models .
  • Immunotherapy Applications : Research indicates that the compound may enhance the effectiveness of immunotherapeutic strategies by modulating immune checkpoints and promoting T-cell activation against tumors .

Q & A

Q. Basic Characterization

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL () for high-resolution refinement. For hydroiodide salts, ensure low-temperature data collection to mitigate radiation damage.
  • Solid-state NMR : Resolve dynamic disorder in the dimethylbenzyl or carbamimidothioate groups. Cross-polarization magic-angle spinning (CP-MAS) can enhance sensitivity for 15^{15}N-labeled samples.
    Advanced Application : Pair SCXRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic structure and hydrogen-bonding networks.

How can researchers assess the stability of the hydroiodide counterion under physiological conditions?

Q. Advanced Stability Analysis

  • pH-dependent degradation : Perform accelerated stability testing in buffers (pH 4–8) at 37°C. Monitor iodide release via ion chromatography or potentiometric titration.
  • Light sensitivity : UV-Vis spectroscopy can track photodegradation (common in iodides; see safety protocols in ). Use amber vials and inert packaging for storage.
    Mitigation Strategy : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life.

What strategies are effective for designing SAR (Structure-Activity Relationship) studies on this compound’s indole and carbamimidothioate moieties?

Q. Advanced SAR Design

  • Indole modifications : Substitute the 2,5-dimethylbenzyl group with electron-donating/withdrawing groups (e.g., methoxy, nitro) to probe electronic effects on receptor binding. Use Suzuki-Miyaura coupling () for diversification.
  • Carbamimidothioate bioisosteres : Replace the thiourea group with cyanoguanidine or amidine to assess metabolic stability (refer to for synthetic routes).
    Validation : Combine in vitro potency assays with ADMET profiling (e.g., microsomal stability, CYP inhibition) to prioritize leads.

How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?

Q. Advanced Computational-Experimental Integration

  • Force field limitations : Classical docking (e.g., AutoDock Vina) may poorly model flexible side chains. Use molecular dynamics (MD) simulations (AMBER or CHARMM) to sample conformational states.
  • Protonation state errors : The carbamimidothioate group’s pKa (~8–10) affects charge at physiological pH. Perform docking with multiple protonation states ( highlights similar challenges).
    Resolution : Validate docking poses with mutagenesis (e.g., alanine scanning) or cryo-EM if the target is a large protein complex.

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